Platydesminium

Fluorescence Spectroscopy Analytical Chemistry Plant Metabolomics

Co-occurring dihydrofuroquinoline alkaloids often cause spectral overlap, making specific quantification in plant extracts challenging. Platydesminium solves this with a unique 448 nm fluorescence emission (vs. 345 nm for balfourodinium), enabling unambiguous fluorometric detection. • 103 nm spectral separation ensures interference-free quantification in complex matrices. • 3 pmol LOD via fluorodensitometry enables trace-level analysis. • Available in 10-100 mg packs; custom synthesis on request.

Molecular Formula C16H20NO3+
Molecular Weight 274.33 g/mol
CAS No. 23536-30-3
Cat. No. B15183790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatydesminium
CAS23536-30-3
Molecular FormulaC16H20NO3+
Molecular Weight274.33 g/mol
Structural Identifiers
SMILESCC(C)(C1CC2=C(C3=CC=CC=C3[N+](=C2O1)C)OC)O
InChIInChI=1S/C16H20NO3/c1-16(2,18)13-9-11-14(19-4)10-7-5-6-8-12(10)17(3)15(11)20-13/h5-8,13,18H,9H2,1-4H3/q+1
InChIKeyHXSFUGOHWOKESA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Platydesminium (CAS 23536-30-3) Furoquinoline Alkaloid: Chemical Properties and Natural Occurrence for Procurement


Platydesminium (CAS 23536-30-3) is a quaternary dihydrofuroquinoline alkaloid characterized by a fused furo[2,3-b]quinolinium core bearing a 2-hydroxypropan-2-yl substituent [1]. It belongs to the class of organic heterotricyclic compounds and is naturally found in several Rutaceae species, including Skimmia japonica, Choisya ternata, and Araliopsis tabouensis [2]. With a molecular formula of C16H20NO3+ and a monoisotopic mass of 274.1443 Da, platydesminium is an extremely weak base (essentially neutral) based on its pKa and has been detected, but not quantified, in herbs and spices [3].

Why Platydesminium Cannot Be Substituted by Generic Dihydrofuroquinoline Analogs


Within the dihydrofuroquinoline alkaloid class, platydesminium and its closest analog balfourodinium exhibit stark differences in their physicochemical and biological profiles. Despite sharing the same biosynthetic pathway in Choisya ternata, these two alkaloids demonstrate divergent accumulation patterns in cell cultures, distinct fluorescence signatures, and varying sensitivities in analytical detection [1]. Furthermore, the specific hydroxylation pattern on the isopropyl side chain of platydesminium enables unique chemical transformations, such as dehydration to ribalinine, which are not feasible with other furoquinoline scaffolds [2]. These quantifiable differentiations render generic substitution untenable, as the target compound possesses specific analytical and synthetic utility that closely related analogs cannot replicate.

Platydesminium (23536-30-3): Quantifiable Differentiation Evidence vs. Balfourodinium and Other Analogs


Differential Fluorescence Emission Enables Specific Detection in Complex Matrices

Platydesminium and balfourodinium, despite sharing the same activation wavelength (310 nm), exhibit distinct emission maxima. Platydesminium fluoresces at 448 nm, whereas balfourodinium emits at 345 nm . This 103 nm difference allows for specific fluorometric quantification of platydesminium in Choisya ternata cell cultures and original plant extracts without interference from its co-occurring analog .

Fluorescence Spectroscopy Analytical Chemistry Plant Metabolomics

Preferential Accumulation in Plant Cell Cultures Over Balfourodinium

In tissue culture studies of Choisya ternata, platydesminium accumulation can be enhanced to levels exceeding those found in the whole plant, whereas balfourodinium invariably accumulates in lower quantities, even in high-alkaloid-producing clones [1]. Quantitative selection efforts across 17 strains revealed that while platydesminium content varied widely, high-balfourodinium accumulating lines could not be obtained [2].

Plant Biotechnology Secondary Metabolite Production Cell Culture Optimization

Analytical Detection Sensitivity: Platydesminium Requires 30x Higher Loading vs. Balfourodinium

In a fluorodensitometric method developed for quantifying dihydrofuroquinoline alkaloids in Choisya ternata extracts, the limit of detection (LOD) for platydesminium was 3 pmol, whereas balfourodinium could be detected at 0.1 pmol [1]. This 30-fold difference in sensitivity necessitates distinct analytical protocols and higher sample loading for accurate platydesminium quantification.

Analytical Method Validation Fluorodensitometry Limit of Detection

Chemical Precursor Utility: Dehydration to Ribalinine Mesylate

Platydesminium cation serves as a synthetic precursor for the preparation of ribalinine via dehydration. Treatment with mesyl chloride yields ribalinine mesylate, a transformation that exploits the specific 2-hydroxypropan-2-yl side chain unique to platydesminium among furoquinoline alkaloids [1]. This synthetic route provides access to ribalinine derivatives not readily available from other furoquinoline scaffolds.

Synthetic Chemistry Alkaloid Derivatization Semisynthesis

Recommended Applications for Platydesminium Based on Quantifiable Differentiation


Analytical Standard for Fluorescence-Based Detection in Plant Extracts

Due to its distinct emission at 448 nm (vs. 345 nm for balfourodinium) under 310 nm excitation , platydesminium is ideally suited as a reference standard for fluorometric or fluorodensitometric analysis of Rutaceae plant extracts and cell cultures. Its spectral separation enables unambiguous identification and quantification in the presence of co-occurring alkaloids.

Cell Culture Optimization Studies in Plant Biotechnology

Given the demonstrated ability to enhance platydesminium accumulation in vitro—unlike balfourodinium, which consistently decreases —this compound serves as a key marker for selecting and optimizing high-producing Choisya ternata cell lines. Researchers can use platydesminium yield as a measurable endpoint in studies of elicitation, medium composition, and genetic transformation.

Precursor for Semisynthetic Derivatization to Ribalinine Analogs

The unique 2-hydroxypropan-2-yl side chain of platydesminium enables its use as a starting material for dehydration reactions yielding ribalinine mesylate . Synthetic organic chemists investigating the structure-activity relationships of furoquinoline alkaloids or seeking access to ribalinine derivatives will find platydesminium an indispensable precursor.

Phytochemical Fingerprinting and Chemotaxonomic Marker

Platydesminium's occurrence in specific Rutaceae genera (Skimmia, Choisya, Araliopsis) and its variable accumulation across species and cultivars position it as a valuable chemotaxonomic marker. Analytical methods optimized for its specific detection parameters (e.g., 3 pmol LOD via fluorodensitometry [1]) enable precise phytochemical profiling for quality control and botanical authentication.

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